molecular formula C24H33N3O B10878511 1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B10878511
M. Wt: 379.5 g/mol
InChI Key: QVDZSEMYPHHKQG-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxyphenylmethylation: The addition of the methoxyphenylmethyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a therapeutic agent for various conditions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl derivatives: Compounds with similar piperidine structures.

    Methoxyphenylmethylpiperazine derivatives: Compounds with similar piperazine structures.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-26-15-17-27(18-16-26)23-11-13-25(14-12-23)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3

InChI Key

QVDZSEMYPHHKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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